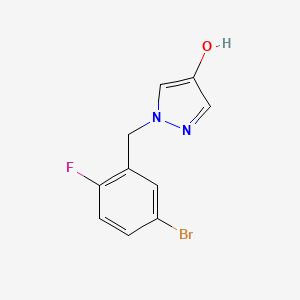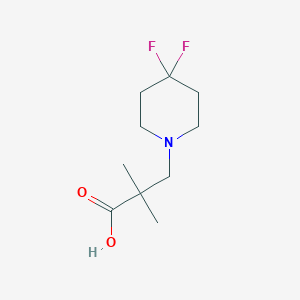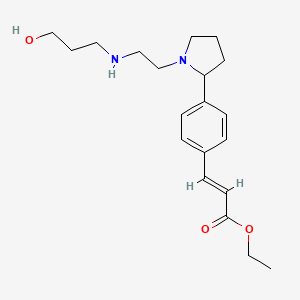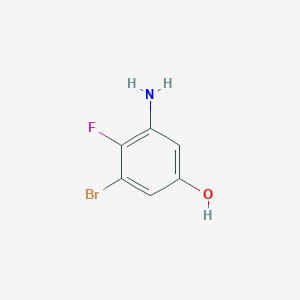
Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Structure Studies
Research on similar compounds, such as Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, has focused on their crystal structures. These studies involve one-pot synthesis methods and detailed crystallography, which are essential for understanding the physical and chemical properties of these compounds (Saeed, Arshad, & Flörke, 2012).
Spectral and Theoretical Investigations
Similar pyrazole-4-carboxylic acid derivatives have been the subject of combined experimental and theoretical studies. These studies encompass NMR, FT-IR spectroscopy, and thermo gravimetric analysis, providing insights into the molecular structure and behavior of these compounds (Viveka et al., 2016).
Microwave-Assisted Synthesis
Research has explored the microwave-assisted synthesis of related compounds, demonstrating efficient methods to produce carboxamides, which are significant in various chemical applications (Milosevic et al., 2015).
Selective Induced Polarization Studies
Studies on pyrazole ester derivatives, including those similar to Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have investigated their interaction with acetone molecules. These interactions are critical for understanding molecular binding and stability, which have implications in various fields of chemistry (Tewari et al., 2014).
Novel Derivative Synthesis for Biological Evaluation
Research has also been conducted on synthesizing novel derivatives of similar compounds for biological evaluation. These studies are crucial for developing new pharmaceuticals and understanding the bioactivity of these compounds (Zheng et al., 2010).
Bactericidal Activities
Some derivatives of similar compounds have been synthesized and tested for their bactericidal activities. These studies contribute to the development of new antibacterial agents (Xin-hua, Shifan, & Baoan, 2007).
Synthesis and Auxin Activities
Research into the synthesis of acylamides with substituted pyrazole and thiadiazole derivatives, including studies on their auxin activities, expands the understanding of agricultural chemicals (Yue et al., 2010).
Inhibitors of Dihydroorotate Dehydrogenase
Studies have been conducted on the synthesis of pyrazole derivatives as potential inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase, a key target in malaria treatment (Vah et al., 2022).
Propriétés
IUPAC Name |
propyl 5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-9-19-14(18)12-10(2)15-16(13(12)17)11-7-5-4-6-8-11/h4-8,15H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLHOQQNHUUXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(NN(C1=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester](/img/structure/B1408952.png)
![{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1408954.png)

![Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1408956.png)




